REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:12])[CH:11]=1)[C:5](OC)=[O:6].[CH3:13][NH2:14]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Cl:12])[CH:11]=1)[C:5]([NH:14][CH3:13])=[O:6]
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Name
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|
Quantity
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1.07 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OC)C=C(C1)Cl
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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CN
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 18 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After heating gently for 10 min
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Duration
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10 min
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Type
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EXTRACTION
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Details
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The mixture was extracted with methylene chloride
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Type
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DRY_WITH_MATERIAL
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Details
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the extract dried (MgSO4)
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Reaction Time |
18 h |
Name
|
|
Type
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product
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Smiles
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ClC=1C=C(C(=O)NC)C=C(C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |